molecular formula C11H15ClN2 B13618922 1-(2-Chlorophenyl)-4-piperidinamine

1-(2-Chlorophenyl)-4-piperidinamine

Katalognummer: B13618922
Molekulargewicht: 210.70 g/mol
InChI-Schlüssel: CCKGRVQBGOKFJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chlorophenyl)-4-piperidinamine is a piperidine derivative featuring a 2-chlorophenyl group attached to the nitrogen atom of the piperidine ring and an amine group at the 4-position.

Eigenschaften

Molekularformel

C11H15ClN2

Molekulargewicht

210.70 g/mol

IUPAC-Name

1-(2-chlorophenyl)piperidin-4-amine

InChI

InChI=1S/C11H15ClN2/c12-10-3-1-2-4-11(10)14-7-5-9(13)6-8-14/h1-4,9H,5-8,13H2

InChI-Schlüssel

CCKGRVQBGOKFJU-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1N)C2=CC=CC=C2Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)piperidin-4-amine can be synthesized through several synthetic routes. One common method involves the reaction of 2-chlorobenzonitrile with piperidine in the presence of a reducing agent such as lithium aluminum hydride. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(2-chlorophenyl)piperidin-4-amine may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is often purified using large-scale chromatography or crystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Chlorophenyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: N-oxides of 1-(2-chlorophenyl)piperidin-4-amine.

    Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

1-(2-Chlorophenyl)piperidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(2-chlorophenyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of protein kinases or interact with neurotransmitter receptors, resulting in altered cellular responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The pharmacological and physicochemical properties of 1-(2-Chlorophenyl)-4-piperidinamine can be contextualized by comparing it to analogues with variations in substituent position, halogenation, or additional functional groups. Key examples include:

Compound Name Substituent Pattern Molecular Weight (g/mol) Notable Features Reference
1-(2-Chlorophenyl)-4-piperidinamine 2-Cl on phenyl, NH₂ at piperidin-4 ~210.7* Ortho-chloro substitution may enhance steric hindrance; amine group for H-bonding
1-(4-Chlorobenzyl)piperidin-4-amine 4-Cl on benzyl, NH₂ at piperidin-4 ~255.2 Para-substitution may improve lipophilicity; benzyl group increases rigidity
1-(2,5-Dichlorobenzyl)piperidin-4-amine 2,5-diCl on benzyl, NH₂ at piperidin-4 ~289.7 Dichlorination enhances halogen bonding potential; higher molecular weight
1-(2-Chloroacetyl)-3-methylpiperidine-4-one 2-Cl acetyl, 3-methyl, 4-keto ~325.8 Keto group introduces polarity; acetylated side chain may alter metabolic pathways

Notes:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.